molecular formula C14H11FN4 B2828061 3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1203296-31-4

3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No. B2828061
CAS RN: 1203296-31-4
M. Wt: 254.268
InChI Key: CAFVROPNTAXCBO-UHFFFAOYSA-N
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Description

“3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline” is a small molecule that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The molecular weight is approximately 239.2477 and the chemical formula is C14H10FN3 .


Synthesis Analysis

The synthesis of triazole compounds, including “3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline”, has been a topic of interest in medicinal chemistry . Triazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of “3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline” consists of a 1,2,4-triazole ring substituted by a phenyl group . It also contains a fluorophenyl group .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound demonstrates promising anti-breast cancer potential. Molecular docking studies reveal that it has a binding affinity to the human estrogen alpha receptor (ERα) comparable to 4-OHT, a native ligand. This suggests its potential as a therapeutic agent in breast cancer treatment .

Medicinal Chemistry and Drug Design

Fluorinated compounds are widely used in medicinal chemistry due to their enhanced stability and binding affinity. Researchers explore the incorporation of fluorine atoms to improve drug properties. The C-F bond’s stability and unique interactions with proteins make fluorinated derivatives attractive candidates for drug design .

Antimicrobial Properties

Pyrazoles and their derivatives, including the compound , exhibit antimicrobial activity. Researchers investigate their effectiveness against various pathogens, making them valuable in the development of new antimicrobial agents .

Anti-Inflammatory Applications

Pyrazole derivatives have been studied for their anti-inflammatory effects. The compound’s structure may contribute to modulating inflammatory pathways, potentially leading to novel anti-inflammatory drugs .

Antioxidant Potential

Compounds containing pyrazole moieties often possess antioxidant properties. Researchers explore their ability to scavenge free radicals and protect cells from oxidative damage .

Analgesic Function

Although more research is needed, pyrazoles have shown promise as analgesics. Investigating the compound’s effects on pain pathways could provide insights into its analgesic potential .

Future Directions

The future directions for “3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry . This could include investigating their potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral agents, and more .

properties

IUPAC Name

3-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFVROPNTAXCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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